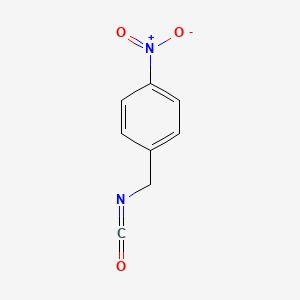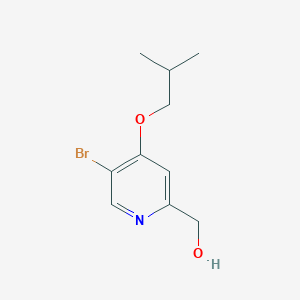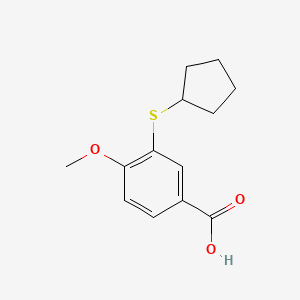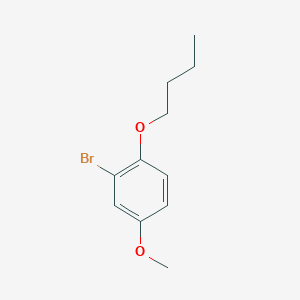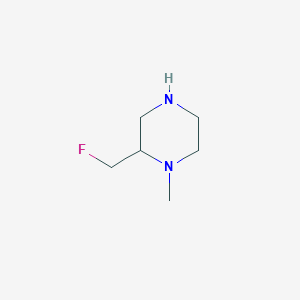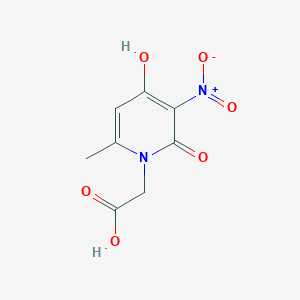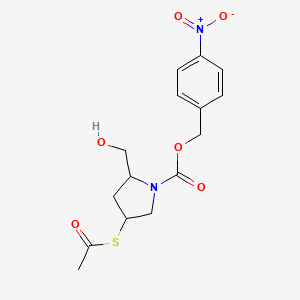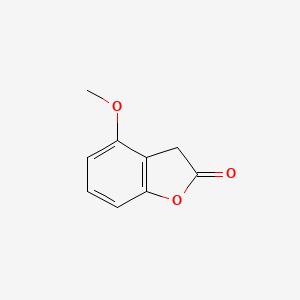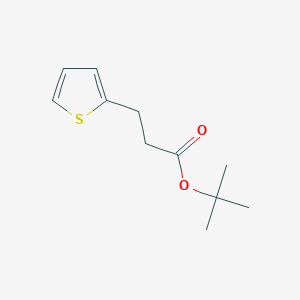
Tert-butyl 3-thiophen-2-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-thiophen-2-ylpropanoate is an organic compound that features a thienyl group attached to a propanoate moiety with a t-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-thiophen-2-ylpropanoate typically involves the esterification of 3-(2-thienyl)propanoic acid with t-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-thiophen-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: t-Butyl 3-(2-thienyl)propanol.
Substitution: Brominated or chloromethylated derivatives of the thienyl group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-thiophen-2-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tert-butyl 3-thiophen-2-ylpropanoate exerts its effects depends on the specific reaction or application. In general, the thienyl group can participate in various chemical reactions due to its electron-rich nature, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, providing access to different functional groups and derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Butyl 3-(2-furyl)-propanoate: Similar structure but with a furan ring instead of a thienyl ring.
t-Butyl 3-(2-pyridyl)-propanoate: Contains a pyridine ring instead of a thienyl ring.
t-Butyl 3-(2-phenyl)-propanoate: Features a phenyl ring instead of a thienyl ring.
Uniqueness
Tert-butyl 3-thiophen-2-ylpropanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other aromatic rings. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the thienyl group is advantageous.
Eigenschaften
Molekularformel |
C11H16O2S |
|---|---|
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
tert-butyl 3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10(12)7-6-9-5-4-8-14-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
MQTXBDYMVLONRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


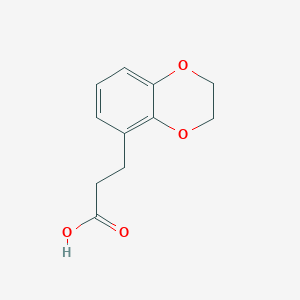
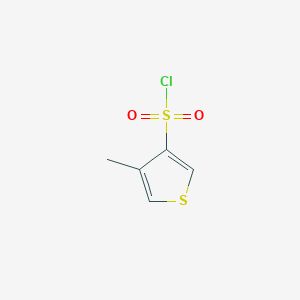
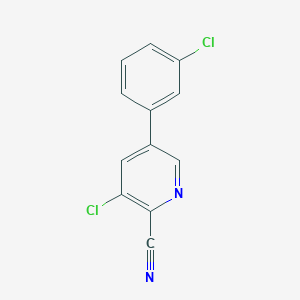
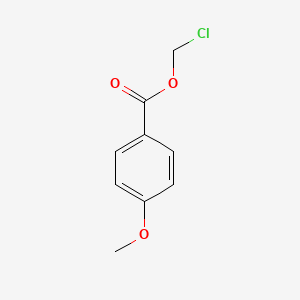
![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
![4-Chloro-2-[(4-methylpiperazin-1-yl)amino]-1-nitrobenzene](/img/structure/B8717127.png)
